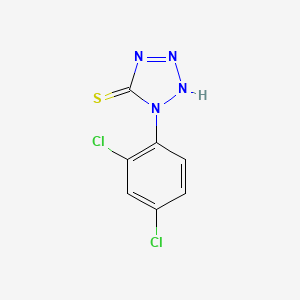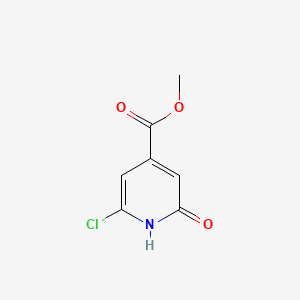
1-(2,4-Dichlorophenyl)-1H-tetrazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)-1H-tetrazole-5-thiol is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the tetrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Shares the 2,4-dichlorophenyl group but differs in the presence of an imidazole ring instead of a tetrazole ring.
2,4-Dichlorophenoxyacetic acid: Contains the 2,4-dichlorophenyl group but is an acetic acid derivative rather than a tetrazole.
Uniqueness
1-(2,4-Dichlorophenyl)-1H-tetrazole-5-thiol is unique due to its tetrazole ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the thione group also contributes to its unique properties, differentiating it from other similar compounds.
Properties
CAS No. |
7025-15-2 |
|---|---|
Molecular Formula |
C7H4Cl2N4S |
Molecular Weight |
247.1 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C7H4Cl2N4S/c8-4-1-2-6(5(9)3-4)13-7(14)10-11-12-13/h1-3H,(H,10,12,14) |
InChI Key |
KNXXWYFEFQMLGP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=S)N=NN2 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=S)N=NN2 |
Key on ui other cas no. |
7025-15-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Methylsulfanyl)-6-phenylthieno[2,3-e][1,2,4]triazine](/img/structure/B1659915.png)





![2-[(5-Bromo-2-hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B1659925.png)

![(Bicyclo[2.2.1]hept-5-en-2-yl)(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B1659928.png)
![N,N'-bis[(E)-(4-acetamidophenyl)methylideneamino]oxamide](/img/structure/B1659931.png)
![1-[(Phenylsulfonyl)amino]cyclopentanecarboxylic acid](/img/structure/B1659933.png)



